molecular formula C8H8ClNO2 B1462702 2-chloro-6-ethylpyridine-4-carboxylic acid CAS No. 54881-18-4

2-chloro-6-ethylpyridine-4-carboxylic acid

Cat. No.: B1462702
CAS No.: 54881-18-4
M. Wt: 185.61 g/mol
InChI Key: SKKSZJCZAOYCDY-UHFFFAOYSA-N
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Description

2-chloro-6-ethylpyridine-4-carboxylic acid: is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is also known by its IUPAC name, 2-chloro-6-ethylisonicotinic acid . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-ethylpyridine-4-carboxylic acid typically involves the chlorination of 6-ethylpyridine-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes using appropriate chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-6-ethylpyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-chloro-6-ethylpyridine-4-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its derivatives find applications in various industries, including agriculture and materials science .

Mechanism of Action

The mechanism of action of 2-chloro-6-ethylpyridine-4-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-chloro-6-ethylpyridine-4-carboxylic acid is unique due to the presence of both the chlorine atom and the ethyl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-6-ethylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-6-3-5(8(11)12)4-7(9)10-6/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKSZJCZAOYCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54881-18-4
Record name 2-chloro-6-ethylpyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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